2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid
Overview
Description
2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 224.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid is the c-Met kinase . c-Met is involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, leading to the inhibition of its activity . This interaction results in the suppression of the kinase’s role in cancer progression .
Biochemical Pathways
The affected pathway is the HGF/c-Met pathway , which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of this pathway has been reported in several cancers .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the growth and migration of cancer cells . Specifically, the compound has shown promising antiproliferative and antimigratory properties on MCF-7 and A549 cell lines .
Biochemical Analysis
Biochemical Properties
2-(2,4-Dichloro-3,5,6-trideuteriophenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the context of plant physiology. It functions as a synthetic auxin, a class of plant hormones that regulate growth and development. This compound interacts with auxin-binding proteins and receptors, such as the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) protein, which is part of the SCF (SKP1-CUL1-F-box) complex. The binding of this compound to TIR1 facilitates the ubiquitination and subsequent degradation of AUX/IAA proteins, leading to the activation of auxin-responsive genes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In plant cells, it promotes cell elongation, division, and differentiation by modulating the expression of genes involved in these processes. This compound influences cell signaling pathways, such as the auxin signaling pathway, by binding to its receptors and triggering downstream responses. Additionally, this compound affects cellular metabolism by altering the activity of enzymes involved in the biosynthesis and degradation of auxins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. Upon entering the cell, it binds to the TIR1 receptor, which is part of the SCF complex. This binding promotes the ubiquitination and degradation of AUX/IAA proteins, leading to the release of ARF (AUXIN RESPONSE FACTOR) transcription factors. These transcription factors then activate the expression of auxin-responsive genes, resulting in various physiological responses. The incorporation of deuterium atoms in the compound enhances its stability and allows for detailed studies of its interactions and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its degradation can be influenced by factors such as light, temperature, and pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where the controlled environment allows for precise monitoring of the compound’s stability and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can induce specific physiological responses. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s effects become detrimental, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to auxin biosynthesis and degradation. It interacts with enzymes such as indole-3-acetic acid (IAA) oxidase and peroxidase, which are involved in the catabolism of auxins. The presence of deuterium atoms in the compound allows for the tracing of its metabolic fate and the identification of intermediate metabolites. This information is crucial for understanding the compound’s role in regulating metabolic flux and maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plant cells, it is transported through the vascular system, primarily via the phloem, to target tissues where it exerts its effects. The compound’s interaction with auxin transport proteins, such as PIN-FORMED (PIN) proteins, facilitates its directional movement and accumulation in specific cellular compartments. This targeted distribution is essential for its role in regulating plant growth and development .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its receptors and other biomolecules. Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific subcellular compartments. Understanding the subcellular dynamics of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Properties
IUPAC Name |
2-(2,4-dichloro-3,5,6-trideuteriophenoxy)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)/i1D,2D,3D | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKIKFHRZPJSS-CBYSEHNBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(=O)O)Cl)[2H])Cl)[2H] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027985 | |
Record name | 2,4-D-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202480-67-9 | |
Record name | 2,4-D-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.